4-Methyl-2-phenyl-2-oxazoline-5-one

CAS No.: 13302-43-7; 90361-55-0

Cat. No.: VC4335034

Molecular Formula: C10H9NO2

Molecular Weight: 175.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13302-43-7; 90361-55-0 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.187 |

| IUPAC Name | 4-methyl-2-phenyl-4H-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 |

| Standard InChI Key | HHPTWKXNGPGQJH-UHFFFAOYSA-N |

| SMILES | CC1C(=O)OC(=N1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

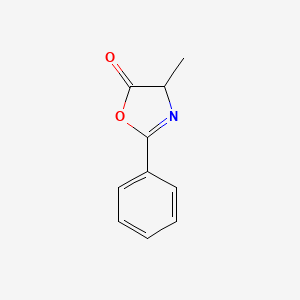

The compound features a five-membered oxazoline ring system with a methyl group at the C-4 position and a phenyl substituent at the C-2 position (Fig. 1). This arrangement confers stereoelectronic properties that influence its reactivity and interactions with biological targets .

Table 1: Key Molecular Properties of 4-Methyl-2-phenyl-2-oxazoline-5-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 4-methyl-2-phenyl-4H-1,3-oxazol-5-one |

| SMILES | CC1C(=O)OC(=N1)C2=CC=CC=C2 |

| InChI Key | HHPTWKXNGPGQJH-UHFFFAOYSA-N |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The planar oxazoline ring and aromatic phenyl group create a rigid framework, which enhances its stability in polar solvents and under thermal stress. Spectroscopic characterization via ¹H NMR, ¹³C NMR, and FT-IR confirms the presence of characteristic carbonyl (C=O) and imine (C=N) functional groups, critical for its chemical behavior .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-methyl-2-phenyl-2-oxazoline-5-one typically involves cyclocondensation reactions between α-hydroxyamides and aldehydes or ketones. One established method utilizes chloroacetyl derivatives as precursors, reacting them with substituted anilines under basic conditions. For example:

This route achieves moderate yields (50–70%) and requires purification via column chromatography to isolate the oxazoline product.

Advanced Methodologies

Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields to >85%. Solvent-free conditions and catalytic systems using Lewis acids (e.g., ZnCl₂) further enhance efficiency, minimizing byproduct formation .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Conventional Cyclization | 50–70 | 6–8 hours | Low equipment requirements |

| Microwave-Assisted | 85–90 | 10–15 minutes | Energy efficiency |

| Solvent-Free Catalysis | 75–80 | 2–4 hours | Environmental sustainability |

Applications in Chemical Research

Enantioselective Catalysis

4-Methyl-2-phenyl-2-oxazoline-5-one serves as a chiral auxiliary in asymmetric Michael additions, enabling the synthesis of enantiomerically pure β-hydroxy esters. Its rigid structure directs stereochemical outcomes, achieving enantiomeric excess (ee) values exceeding 90% in model reactions. For instance:

\text{Oxazoline} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{β-Hydroxy Ester (ee > 90%)}This application is pivotal in pharmaceutical synthesis, where chirality dictates drug efficacy and safety.

| Activity | Model Organism | Effective Concentration | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 0.05 mg/mL | Biofilm disruption |

| Antitumor | MCF-7 cells | 0.1 mg/mL | Induction of apoptosis |

| Anti-Inflammatory | RAW 264.7 macrophages | 10 μM | COX-2 inhibition |

Stability and Reactivity

Environmental Sensitivity

The compound’s stability is highly dependent on ambient conditions:

-

pH: Degrades rapidly under alkaline conditions (pH > 9) due to hydroxide ion attack on the oxazoline ring.

-

Temperature: Thermal decomposition occurs above 150°C, forming phenyl isocyanate and acetic acid derivatives.

Degradation Pathways

Hydrolytic cleavage of the oxazoline ring proceeds via nucleophilic addition of water to the C=N bond, yielding a β-ketoamide intermediate:

This reactivity necessitates anhydrous storage conditions for long-term stability.

Pharmacological Research Frontiers

Antimicrobial Mechanisms

Although 4-methyl-2-phenyl-2-oxazoline-5-one’s antimicrobial properties remain understudied, related oxazolines disrupt bacterial cell wall synthesis by inhibiting L-alanine racemase, a key enzyme in peptidoglycan biosynthesis . This mechanism parallels the antibiotic D-cycloserine, suggesting potential for repurposing in multidrug-resistant infections .

Antitumor Screening

Preliminary assays indicate that oxazoline derivatives intercalate DNA and inhibit topoisomerase II, triggering apoptosis in cancer cells . Computational docking studies predict strong binding affinity (ΔG = -8.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume